(Z)-N'-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide
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Overview
Description
“(Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide” is a complex organic compound. It contains a chromene backbone, which is a common structure in many bioactive compounds . The compound also has an acetyl group, a diethylamino group, and a carbohydrazonamide group. These functional groups could potentially contribute to the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene ring, acetyl group, diethylamino group, and carbohydrazonamide group would all contribute to its overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the acetyl group could undergo reactions typical of carbonyl compounds, while the diethylamino group could participate in reactions typical of amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups .
Scientific Research Applications
Ultraviolet (UV) Protection
Diethylamino: groups are often used in organic UV filters. For example, diethylamino hydroxybenzoyl hexyl benzoate (DHHB) is a popular organic UVA filter used in nanoparticles (NPs) prepared by an ultrasonic micro-flow reactor .
Environment-Polarity Sensors
Compounds with diethylamino-substituted coumarin have been studied for their fluorogenicity, which is useful in designing environment-polarity sensors for sensing, switching, and imaging applications .
Photophysical Property Studies
The effects of hydrogen bonding on photophysical properties have been investigated in compounds like DHHB, indicating potential research applications in understanding spectral properties in various solvents .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(Z)-[amino-[7-(diethylamino)-2-oxochromen-3-yl]methylidene]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-4-20(5-2)12-7-6-11-8-13(15(17)19-18-10(3)21)16(22)23-14(11)9-12/h6-9H,4-5H2,1-3H3,(H2,17,19)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHPGGRBPQRGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=NNC(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/NC(=O)C)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide |
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